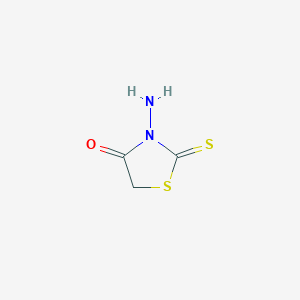![molecular formula C22H15NO8S2 B074120 2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid CAS No. 1324-04-5](/img/structure/B74120.png)
2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid is a chemical compound that is used in scientific research. It is also known as BQDS and has a molecular formula of C23H11NO10S2. BQDS is a fluorescent molecule that is used as a probe for detecting the presence of reactive oxygen species (ROS) in biological systems.
Wissenschaftliche Forschungsanwendungen
BQDS is commonly used as a probe for detecting ROS in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues if their levels become too high. BQDS is able to detect ROS by undergoing a chemical reaction that causes it to fluoresce. This fluorescence can then be measured and used to determine the levels of ROS in a sample. BQDS is also used in studies of oxidative stress, which is a condition that occurs when the balance between ROS and antioxidants in the body is disrupted.
Wirkmechanismus
The mechanism of action of BQDS involves its ability to react with ROS. When BQDS reacts with ROS, it undergoes a chemical reaction that causes it to fluoresce. This fluorescence can then be measured and used to determine the levels of ROS in a sample. BQDS is highly specific for ROS and does not react with other molecules in biological systems.
Biochemical and physiological effects:
BQDS has no known biochemical or physiological effects on biological systems. It is a non-toxic molecule that is used solely as a probe for detecting ROS in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BQDS as a probe for detecting ROS is its high specificity. BQDS is able to detect ROS with high accuracy and does not react with other molecules in biological systems. Another advantage is its ease of use. BQDS is a simple molecule that can be easily synthesized and used in experiments.
One limitation of using BQDS is its low yield during synthesis. The yield of the synthesis is typically around 50%, which can limit its availability for use in experiments. Another limitation is its fluorescence wavelength. BQDS fluoresces at a wavelength of 530 nm, which can make it difficult to use in experiments that require the detection of other fluorescent molecules.
Zukünftige Richtungen
Future research on BQDS could focus on improving its yield during synthesis. This would increase its availability for use in experiments. Another area of research could be the development of BQDS derivatives that fluoresce at different wavelengths. This would allow for the detection of multiple fluorescent molecules in the same experiment. Additionally, research could focus on the use of BQDS in the detection of ROS in vivo, which would allow for the study of oxidative stress in living organisms.
Synthesemethoden
The synthesis of BQDS involves the reaction of 2-aminobenzophenone with 1,3-indandione-2-sulfonic acid in the presence of sulfuric acid. The resulting product is then treated with sodium nitrite and sulfuric acid to form the final product, 2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid. The yield of the synthesis is typically around 50%.
Eigenschaften
CAS-Nummer |
1324-04-5 |
|---|---|
Produktname |
2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid |
Molekularformel |
C22H15NO8S2 |
Molekulargewicht |
483.5 g/mol |
IUPAC-Name |
2-benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid |
InChI |
InChI=1S/C22H13NO8S2/c24-20-14-7-10-17(32(26,27)28)22(33(29,30)31)18(14)21(25)19(20)16-9-6-13-12-4-2-1-3-11(12)5-8-15(13)23-16/h1-10,19H,(H,26,27,28)(H,29,30,31) |
InChI-Schlüssel |
DGWSYIALHUJWQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4C(=O)C5=C(C4=O)C(=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4C(=O)C5=C(C4=O)C(=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |
Andere CAS-Nummern |
1324-04-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





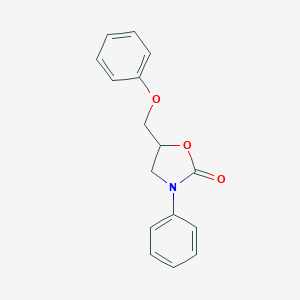
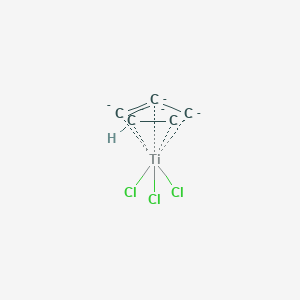

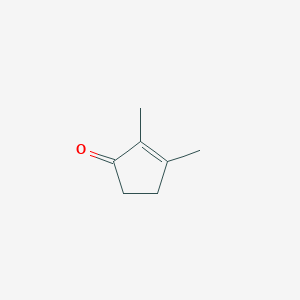
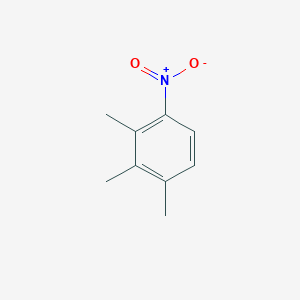

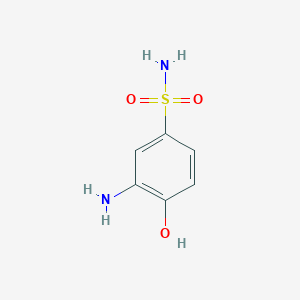
![5H-Dibenzo[b,e]azepine-6,11-dione](/img/structure/B74054.png)


